

Technical Guide: 2-Fluoro-3-(tributylstannyl)pyridine (CAS No. 155533-81-6)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Fluoro-3-(tributylstannyl)pyridine

Cat. No.: B116964

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **2-Fluoro-3-** (**tributyIstannyl**)**pyridine**, a key organotin reagent utilized in synthetic and medicinal chemistry. It details the compound's physicochemical properties, outlines experimental protocols for its synthesis and application, and visualizes the underlying chemical processes.

Compound Identification and Properties

2-Fluoro-3-(tributyIstannyl)pyridine is a fluorinated heterocyclic organostannane. The presence of the fluorine atom can modulate the electronic properties and metabolic stability of molecules into which it is incorporated, making it a valuable building block in drug discovery.[1] The tributyIstannyl group is primarily used as a versatile functional group for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.

Table 1: Physicochemical and Safety Data for 2-Fluoro-3-(tributylstannyl)pyridine



Property	Value	Source
CAS Number	155533-81-6	[2]
Molecular Formula	C ₁₇ H ₃₀ FNSn	[2]
Molecular Weight	386.1 g/mol	[2]
IUPAC Name	tributyl(2-fluoro-3- pyridinyl)stannane	[2]
Appearance	Liquid (typical for similar compounds)	N/A
Specific Gravity	1.176 g/mL	N/A
Flash Point	> 110 °C	N/A
Monoisotopic Mass	387.138431 Da	[2]

Table 2: GHS Hazard Information

Hazard Code	Description
H301	Toxic if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H372	Causes damage to organs through prolonged or repeated exposure
H410	Very toxic to aquatic life with long lasting effects
Source: Aggregated GHS information from ECHA C&L Inventory.[2]	

Experimental Protocols



Organotin reagents like **2-Fluoro-3-(tributylstannyl)pyridine** are critical intermediates. Below are representative experimental protocols for the synthesis of a pyridylstannane and its subsequent use in a Stille cross-coupling reaction.

General Synthesis of Pyridylstannanes

The synthesis of **2-Fluoro-3-(tributylstannyl)pyridine** typically starts from a halogenated pyridine precursor, such as 3-bromo-2-fluoropyridine. The following is a general, representative procedure based on the synthesis of the closely related 2-(tributylstannyl)pyridine.[3]

Objective: To synthesize a tributylstannylpyridine derivative from a bromopyridine precursor.

Materials:

- Bromopyridine derivative (e.g., 3-bromo-2-fluoropyridine) (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
- Tributyltin chloride (Bu₃SnCl) (1.1 eq)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- A flame-dried reaction flask is charged with the bromopyridine derivative.
- The flask is purged with an inert gas (e.g., nitrogen or argon).
- Anhydrous THF is added to dissolve the starting material.
- The solution is cooled to -78 °C using a dry ice/acetone bath.



- n-Butyllithium solution is added dropwise, and the resulting mixture is stirred at -78 °C for 60 minutes to facilitate lithium-halogen exchange.
- Tributyltin chloride is then added slowly to the reaction mixture at -78 °C.
- The reaction is allowed to proceed for 3 hours at this temperature.
- The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
- The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
- The organic solvents are removed under reduced pressure.
- The remaining residue is extracted several times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.
- The product can be further purified by column chromatography if necessary.

Application in Stille Cross-Coupling

2-Fluoro-3-(tributyIstannyl)pyridine is an excellent coupling partner in Stille reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry for creating complex molecules.[4][5]

Objective: To couple **2-Fluoro-3-(tributylstannyl)pyridine** with an aryl halide (Ar-X) in a palladium-catalyzed reaction.

Materials:

- Aryl halide or triflate (Ar-X) (1.0 eq)
- 2-Fluoro-3-(tributylstannyl)pyridine (1.1 1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (1-5 mol%)
- Optional Ligand (e.g., AsPh₃, P(t-Bu)₃)



- Optional Additive (e.g., Cul, LiCl)
- Anhydrous, degassed solvent (e.g., DMF, Toluene, Dioxane)

Procedure:

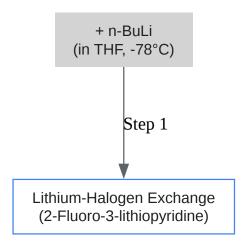
- To a flame-dried reaction vessel, add the aryl halide, palladium catalyst, and any optional ligands or additives.
- The vessel is sealed and purged with an inert gas (e.g., argon).
- The anhydrous, degassed solvent is added via syringe.
- **2-Fluoro-3-(tributylstannyl)pyridine** is added via syringe.
- The reaction mixture is heated (typically between 60-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
- Upon completion, the reaction is cooled to room temperature.
- To remove tin byproducts, the mixture can be diluted and washed with an aqueous solution of potassium fluoride (KF) or filtered through a plug of silica gel.
- The crude product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
- The final product is purified by flash column chromatography.

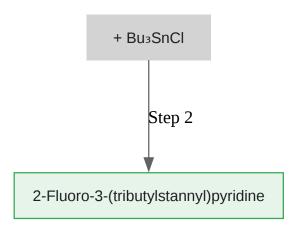
Workflow and Pathway Visualizations

The following diagrams illustrate the key chemical transformations described in the experimental protocols.



3-Bromo-2-fluoropyridine



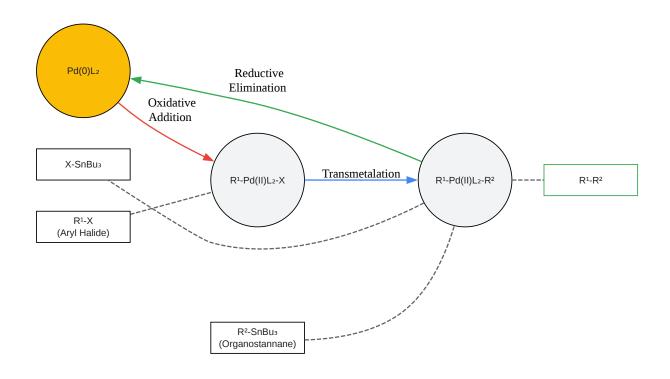


Quench (NH₄Cl) & Workup

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Caption: General synthesis workflow for **2-Fluoro-3-(tributylstannyl)pyridine**.





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Caption: The catalytic cycle of the Stille cross-coupling reaction.

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